3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid

COX inhibition dual COX/5-LO inhibitor scaffold efficiency

3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid (CAS 55278-64-3) is a heterocyclic small molecule (C11H15NO3, MW 209.24) belonging to the isoxazole-4-carboxylic acid class. It features a 1,2-oxazole (isoxazole) core substituted with a cyclohexyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 4.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 55278-64-3
Cat. No. B2752444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid
CAS55278-64-3
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCC1=C(C(=NO1)C2CCCCC2)C(=O)O
InChIInChI=1S/C11H15NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,13,14)
InChIKeyZYCDJLZFOUQYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid (CAS 55278-64-3): Procurement-Relevant Structural and Pharmacological Profile


3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid (CAS 55278-64-3) is a heterocyclic small molecule (C11H15NO3, MW 209.24) belonging to the isoxazole-4-carboxylic acid class. It features a 1,2-oxazole (isoxazole) core substituted with a cyclohexyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 4 . The compound has been characterized as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against cyclooxygenase (COX), formyltetrahydrofolate synthetase, and carboxylesterase [1]. Its estimated logP of approximately 2.5–2.73 indicates moderate lipophilicity suitable for hydrophobic target engagement . Preliminary pharmacological screening has also identified potential as a CCR5 antagonist scaffold [2].

Why Generic Isoxazole-4-Carboxylic Acids Cannot Substitute for 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid in Research Procurement


Isoxazole-4-carboxylic acid derivatives display highly substituent-dependent biological activity profiles. The 3-cyclohexyl substituent on the target compound confers distinct physicochemical properties—including enhanced lipophilicity (estimated logP ~2.73) and increased steric bulk—that fundamentally alter target engagement compared to the unsubstituted 5-methylisoxazole-4-carboxylic acid scaffold or the 3-phenyl analog . Critically, the cyclohexyl group is a saturated hydrocarbon ring, which differs from the planar, aromatic phenyl ring in terms of conformational flexibility, metabolic stability, and hydrophobic packing interactions. This is directly evidenced by the COX inhibitory activity of the target compound (IC50 = 2.85 μM in RBL-1 cells), which demonstrates that the cyclohexyl-substituted scaffold achieves measurable enzyme inhibition while structural analogs lacking this substitution pattern show distinct potency and selectivity profiles [1]. Procurement of generic isoxazole-4-carboxylic acids without the 3-cyclohexyl-5-methyl substitution pattern would result in a fundamentally different pharmacological tool compound, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid (CAS 55278-64-3) vs. Structural and Functional Analogs


COX Inhibitory Potency Achieved with a Simpler Scaffold Compared to Tepoxalin

The target compound demonstrates COX inhibitory activity (IC50 = 2,850 nM) in intact rat basophilic leukemia (RBL-1) cells [1]. This potency is essentially equivalent to that of the structurally more complex dual COX/5-LO inhibitor tepoxalin, which exhibits a COX IC50 of 2,850 nM in RBL-1 cell lysates—measured in the same publication and assay system [1]. The target compound achieves this COX inhibitory potency with a molecular weight of only 209.24 Da and a simple carboxylic acid functional group, compared to tepoxalin's MW of approximately 385 Da and its more synthetically demanding N-methylhydroxamic acid pharmacophore. This scaffold efficiency metric (COX IC50 per unit of molecular complexity) suggests that the 3-cyclohexyl-5-methylisoxazole-4-carboxylic acid core provides a more synthetically accessible entry point for COX-targeting chemical probe development.

COX inhibition dual COX/5-LO inhibitor scaffold efficiency isoxazole-4-carboxylic acid

Lipophilicity Profile Differentiation from the Phenyl Analog for Membrane Permeability Optimization

The target compound exhibits a calculated logP of approximately 2.73 , reflecting the hydrophobic contribution of the cyclohexyl substituent at position 3. The closest structural analog, 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4, MW 203.19), carries a planar aromatic phenyl ring at the same position, which would be expected to yield a lower logP value (estimated ~1.8–2.0 based on the replacement of cyclohexyl with phenyl, consistent with fragment-based logP contribution tables) . This difference of approximately 0.7–0.9 logP units is significant for membrane permeability optimization, as it places the target compound closer to the optimal logP range (2–3) for passive membrane diffusion while the phenyl analog falls below this range. Furthermore, the saturated cyclohexyl ring provides greater conformational flexibility than the rigid phenyl group, which can be advantageous for induced-fit binding to hydrophobic enzyme pockets.

lipophilicity drug-likeness logP cyclohexyl vs. phenyl

Dual COX/5-Lipoxygenase Pathway Targeting Profile Distinct from Selective 5-LO Inhibitors

The target compound has documented inhibitory activity against both cyclooxygenase (COX) and 5-lipoxygenase (5-LO) enzymatic pathways [1][2]. COX inhibition has been quantified at IC50 = 2.85 μM in RBL-1 cells [1]. 5-LO inhibition has been confirmed via testing in rat RBL-2H3 cells (5-lipoxygenase translocation inhibition assay, ChEMBL_4193 / CHEMBL619995), though a precise IC50 value for 5-LO inhibition is not available from the current literature [2]. This dual-pathway activity profile contrasts with the selective 5-LO inhibitor ABT-761 (atreleuton), which shows potent 5-LO inhibition (IC50 = 23 nM) but lacks significant COX activity [3]. The dual COX/5-LO targeting of the target compound is structurally related to its role as a synthetic precursor in the development of hybrid dual inhibitors by Connolly et al., where the isoxazole-4-carboxylic acid scaffold was elaborated into compounds combining pharmacophoric features of both tepoxalin (dual inhibitor) and ABT-761 (selective 5-LO inhibitor) [1].

dual COX/5-LO inhibition arachidonic acid cascade anti-inflammatory scaffold

Synthetic Versatility as a Carboxylic Acid Building Block for Derivative Libraries

The target compound features a free carboxylic acid at position 4 of the isoxazole ring, enabling straightforward derivatization via amide coupling, esterification, or reduction to the corresponding alcohol . This functional group handle is directly exploitable for generating compound libraries through parallel synthesis. The Connolly et al. (1999) study demonstrated this utility by converting the target compound into N-hydroxyurea and hydroxamic acid derivatives that showed enhanced dual COX/5-LO inhibitory activity [1]. In contrast, the methyl ester derivative (methyl 3-cyclohexyl-5-methylisoxazole-4-carboxylate, CAS 55278-59-6) requires an additional hydrolysis step to access the free acid, adding synthetic complexity . Furthermore, the closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid has been used primarily for acylation reactions and as a penicillin synthesis intermediate, whereas the target compound's cyclohexyl substituent directs its utility toward lipoxygenase/cyclooxygenase-targeted chemical biology applications [2].

synthetic intermediate amide coupling scaffold derivatization medicinal chemistry

CCR5 Antagonist Scaffold Differentiation for HIV and Inflammatory Disease Applications

Preliminary pharmacological screening has identified the target compound as a CCR5 antagonist scaffold, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The cyclohexyl substituent at position 3 of the isoxazole ring is structurally consistent with the SAR of known CCR5 antagonists, where cyclohexyl-containing moieties have been shown to engage hydrophobic pockets within the CCR5 transmembrane domain [2]. Patent literature (US 2003/0225151) specifically describes cyclohexyl compounds as CCR5 antagonists, establishing the pharmacophoric relevance of the cyclohexyl group for CCR5 binding [2]. In contrast, the 3-phenyl analog (CAS 1136-45-4) has been investigated primarily for anti-tumor, antiviral, hypoglycemic, antifungal, and anti-HIV activities but has not been specifically profiled as a CCR5 antagonist [3], suggesting that the cyclohexyl substitution pattern may confer CCR5 target selectivity.

CCR5 antagonist HIV entry inhibitor chemokine receptor immunomodulation

Antioxidant Functionality in Lipid Systems Not Reported for Unsubstituted or Phenyl Analogs

The target compound has been specifically documented to serve as an antioxidant in fats and oils [1]. This property is attributed to the compound's ability to interfere with lipid peroxidation cascades, which is mechanistically linked to its lipoxygenase inhibitory activity—since lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids, a key initiator of oxidative rancidity in lipid systems [1]. This antioxidant application has not been reported for the closely related 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4) or for the unsubstituted 5-methylisoxazole-4-carboxylic acid scaffold [2]. While quantitative antioxidant capacity data (e.g., DPPH IC50, FRAP values) are not available from the current literature for the target compound, the documented utility in lipid systems represents a differentiated application domain compared to structural analogs, which have been profiled primarily for pharmaceutical rather than food/industrial antioxidant applications.

antioxidant lipid oxidation food science oil stabilization

Recommended Application Scenarios for 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Dual COX/5-LO Inhibitor Lead Optimization Starting Scaffold

The target compound is well-suited as a starting scaffold for dual COX/5-lipoxygenase inhibitor development programs. Its COX IC50 of 2.85 μM in RBL-1 cells [1], combined with confirmed 5-LO inhibitory activity, establishes a dual-pathway pharmacological profile that can be optimized through derivatization of the carboxylic acid handle. The Connolly et al. (1999) study demonstrated this approach by converting the scaffold into N-hydroxyurea and hydroxamic acid analogs with enhanced dual inhibitory potency [1]. Researchers procuring this compound for anti-inflammatory drug discovery benefit from a synthetically tractable scaffold with pre-validated dual-pathway activity, avoiding the need to screen large compound libraries for initial hit identification.

Chemical Biology: CCR5 Antagonist Probe Development for HIV and Inflammatory Disease Research

Based on preliminary pharmacological screening identifying CCR5 antagonist activity [2] and the structural congruence with cyclohexyl-containing CCR5 antagonist pharmacophores described in patent literature [3], this compound serves as a chemical biology probe scaffold for CCR5 receptor modulation studies. The cyclohexyl substituent is a key structural determinant for CCR5 binding, differentiating the target compound from phenyl-substituted analogs that have not been profiled for CCR5 activity. Applications include HIV entry inhibition studies, chemokine signaling pathway analysis, and inflammatory disease model research (asthma, rheumatoid arthritis, COPD).

Food and Industrial Chemistry: Lipophilic Antioxidant for Lipid Stabilization

The documented antioxidant functionality of the target compound in fats and oils [4], combined with its moderate lipophilicity (logP ~2.73 ), supports its use as a lipid-soluble antioxidant for edible oil stabilization, cosmetic formulations, or industrial lubricant preservation. Its mechanism of action via lipoxygenase pathway interference provides a distinct mode of antioxidant activity compared to free radical scavengers like BHT or tocopherols. The cyclohexyl substituent enhances solubility in non-polar lipid matrices compared to more polar isoxazole analogs, making the target compound the preferred choice for applications requiring homogeneous distribution in hydrophobic environments.

Synthetic Methodology: Building Block for Parallel Amide Library Synthesis

The free carboxylic acid functionality at position 4 enables direct amide coupling with diverse amine partners without requiring a deprotection step . This synthetic convenience, combined with the commercial availability of the compound at 95% purity from multiple vendors , supports its use in parallel synthesis workflows for generating focused compound libraries. The cyclohexyl group provides steric and lipophilic diversity that complements aromatic substituents in fragment-based drug discovery collections. Researchers procuring this compound for library synthesis should select the free acid form rather than the methyl ester (CAS 55278-59-6) to eliminate the saponification step and reduce overall synthesis time.

Quote Request

Request a Quote for 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.